![molecular formula C11H15NO2 B14124037 N-[1-(2-ethoxyphenyl)ethyl]formamide CAS No. 1031927-89-5](/img/structure/B14124037.png)
N-[1-(2-ethoxyphenyl)ethyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-ethoxyphenyl)ethyl]formamide is an organic compound with the molecular formula C11H15NO2 It is a formamide derivative, characterized by the presence of a formyl group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethoxyphenyl)ethyl]formamide typically involves the reaction of 2-ethoxyacetophenone with formamide under specific conditions. One common method includes the use of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction. The reaction is carried out under solvent-free conditions, which makes it more environmentally friendly and efficient .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The use of solid acid catalysts like RHA-SO3H allows for the reaction to be conducted with high yields and short reaction times, making it suitable for industrial applications .
化学反应分析
Types of Reactions
N-[1-(2-ethoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.
科学研究应用
N-[1-(2-ethoxyphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-[1-(2-ethoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .
相似化合物的比较
Similar Compounds
N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide: This compound has a similar formamide structure but with different substituents.
N-Ethylformamide: This compound has a simpler structure with an ethyl group attached to the formamide.
Uniqueness
N-[1-(2-ethoxyphenyl)ethyl]formamide is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other formamide derivatives and useful in various applications .
属性
CAS 编号 |
1031927-89-5 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
N-[1-(2-ethoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11-7-5-4-6-10(11)9(2)12-8-13/h4-9H,3H2,1-2H3,(H,12,13) |
InChI 键 |
PATXLGRDDVAORZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C(C)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)
![4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14123965.png)
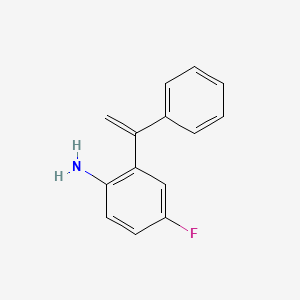
![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)
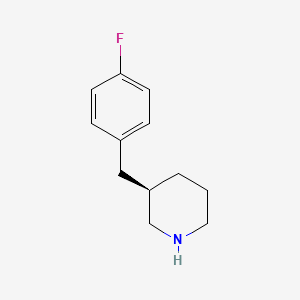
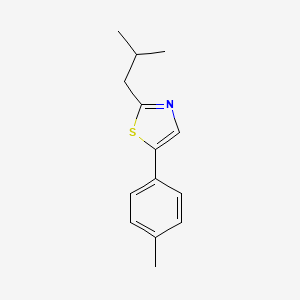
![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)

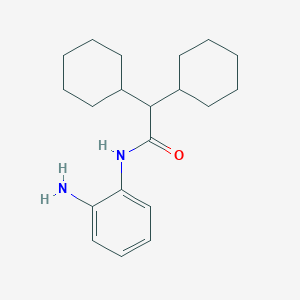
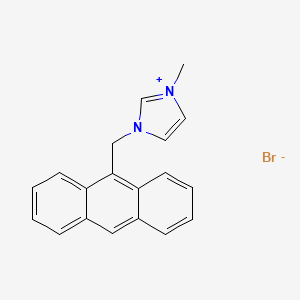
![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine](/img/structure/B14124027.png)
